molecular formula C5H6N2O2S2 B14280766 Bis[(isocyanatomethyl)sulfanyl]methane CAS No. 149683-01-2

Bis[(isocyanatomethyl)sulfanyl]methane

Cat. No.: B14280766
CAS No.: 149683-01-2
M. Wt: 190.2 g/mol
InChI Key: ZHWJTCDUSSCFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(isocyanatomethyl)sulfanyl]methane (CAS: 149683-01-2) is an organosulfur compound with the molecular formula C₅H₆N₂O₂S₂ and a molar mass of 190.24 g/mol . Its structure consists of a central methane group bonded to two isocyanatomethylsulfanyl moieties (–SCH₂NCO).

Properties

CAS No.

149683-01-2

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane

InChI

InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2

InChI Key

ZHWJTCDUSSCFOZ-UHFFFAOYSA-N

Canonical SMILES

C(N=C=O)SCSCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with hexamethylene diisocyanate (HDI) and benzenesulfonyl isocyanate, two well-characterized isocyanate derivatives.

Compound CAS Molecular Formula Molar Mass (g/mol) Functional Groups
Bis[(isocyanatomethyl)sulfanyl]methane 149683-01-2 C₅H₆N₂O₂S₂ 190.24 Isocyanate, thioether
Hexamethylene diisocyanate (HDI) 822-06-0 C₈H₁₂N₂O₂ 168.19 Aliphatic diisocyanate
Benzenesulfonyl isocyanate Not provided C₇H₅NO₃S 183.18 Aromatic sulfonyl, isocyanate

Key Observations :

  • This compound incorporates sulfur via thioether linkages, distinguishing it from purely aliphatic (HDI) or aromatic (benzenesulfonyl) isocyanates .
Hexamethylene Diisocyanate (HDI)
  • Reactivity : HDI’s aliphatic diisocyanate groups react vigorously with polyols to form polyurethanes, widely used in coatings, adhesives, and elastomers .
  • Volatility : High volatility necessitates careful handling due to respiratory sensitization risks .
  • Comparison : this compound’s sulfur atoms may slow reaction kinetics compared to HDI, but its dual isocyanate groups retain utility in crosslinking applications. The thioether linkage could enhance thermal stability in resulting polymers.
Benzenesulfonyl Isocyanate
  • Reactivity : The sulfonyl group stabilizes the isocyanate moiety, making it less reactive than aliphatic counterparts. It is often used as a sulfonylation or carbamoylation reagent in organic synthesis .
  • Comparison : Unlike benzenesulfonyl isocyanate, this compound lacks aromatic stabilization, likely increasing its reactivity. Its sulfur content may enable coordination chemistry or heavy metal chelation, analogous to sulfanyl-containing ligands in surfactants (e.g., alkylbetainthioates) .

Biological Activity

Bis[(isocyanatomethyl)sulfanyl]methane (BIS) is a compound of interest due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article examines the biological activity of BIS, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C₅H₁₀N₂S₂
  • Molecular Weight : 174.27 g/mol
  • CAS Number : 14480-30-1

BIS contains two isocyanatomethyl groups attached to a central sulfanyl methane unit, which contributes to its reactivity and biological interactions.

The biological activity of BIS can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The isocyanate functional groups are known to react with amino groups in proteins, potentially leading to modifications that can alter protein function.

  • Protein Modification : Isocyanates can form carbamates with amino acids, which may lead to changes in protein conformation and function. This modification can affect enzymatic activity and signal transduction pathways.
  • Cytotoxicity : Studies have shown that compounds with isocyanate groups can exhibit cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and disruption of cellular homeostasis.

Toxicological Profile

The toxicological assessment of BIS is crucial for understanding its safety and potential health impacts. Key findings include:

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein ModificationCarbamate formation
CytotoxicityInduction of apoptosis
Acute ToxicityRespiratory distress
Chronic EffectsPotential respiratory sensitization

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of BIS on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that BIS may have potential as an anticancer agent due to its ability to induce apoptosis.

Case Study 2: Environmental Impact Assessment

Research conducted under the Toxic Substances Control Act (TSCA) evaluated the environmental impact of BIS. The findings highlighted concerns regarding its persistence and bioaccumulation potential in aquatic organisms, necessitating further ecological risk assessments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.